Methyl chroman-5-carboxylate

Description

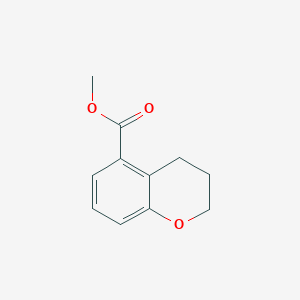

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-dihydro-2H-chromene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)9-4-2-6-10-8(9)5-3-7-14-10/h2,4,6H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDGXUAOSIJKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCOC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737588 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202863-90-8 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl Chroman 5 Carboxylate and Its Analogues

General Synthetic Strategies for Chroman Ring Construction

The formation of the chroman ring is a fundamental step in the synthesis of methyl chroman-5-carboxylate. Several approaches have been developed for the construction of this bicyclic ether, primarily revolving around the formation of the tetrahydropyran ring fused to a benzene ring.

Intramolecular Cyclization and Ring-Closure Reactions

Intramolecular cyclization is a powerful strategy for the synthesis of the chroman framework. This approach typically involves a precursor molecule containing both a phenolic hydroxyl group and a side chain with a reactive group that can undergo a ring-closing reaction.

One common method is the acid-catalyzed cyclization of a suitably substituted phenol bearing an alkenyl side chain. The reaction proceeds via protonation of the double bond, followed by an intramolecular attack of the phenolic oxygen to form the tetrahydropyran ring. The specific substitution pattern on the aromatic ring and the alkene will dictate the regioselectivity of the cyclization.

Another approach involves the intramolecular Williamson ether synthesis. In this case, a precursor with a phenolic hydroxyl group and a haloalkyl side chain is treated with a base. The base deprotonates the phenol to form a phenoxide, which then acts as a nucleophile to displace the halide in an intramolecular fashion, thereby forming the chroman ring.

Radical cyclizations have also been employed for the synthesis of chroman-4-ones, which can be further modified to obtain the desired chroman structure. For instance, the cascade radical annulation of 2-(allyloxy)arylaldehydes can be triggered by various radical species to construct functionalized chroman-4-ones mdpi.comnih.govrsc.orgmdpi.com. These reactions are often atom- and step-economical.

Baldwin's rules are a set of guidelines that predict the relative favorability of different ring-closing reactions. For the formation of the six-membered chroman ring via an exo-trig cyclization, the process is generally favored, making these intramolecular reactions a viable synthetic route nih.gov.

Multi-Component Reaction Approaches to Chroman-Fused Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical route to diverse heterocyclic scaffolds, including chroman-fused systems acs.orgorganic-chemistry.orgnih.govresearchgate.netmasterorganicchemistry.comnih.govresearchgate.netresearchgate.netrsc.orgfrontiersin.org. These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse molecules.

While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs can be applied to construct the chroman core with functionalities that can be later converted to a 5-carboxylate group. For example, a three-component reaction involving a salicylaldehyde derivative, a malononitrile derivative, and a third component could potentially be designed to yield a chroman with a cyano or other precursor group at the 5-position, which can then be hydrolyzed and esterified.

The power of MCRs lies in their convergent nature, allowing for the rapid assembly of complex molecular architectures from simple starting materials in a single pot acs.orgorganic-chemistry.orgnih.govresearchgate.netmasterorganicchemistry.comnih.govresearchgate.netresearchgate.netrsc.orgfrontiersin.org.

Approaches to Substituted Chroman-Carboxylates

The synthesis of chroman-carboxylates often involves either the construction of the chroman ring onto a pre-functionalized aromatic precursor or the introduction of the carboxylate group onto an existing chroman scaffold.

For the synthesis of this compound, a plausible strategy would involve starting with a 3-hydroxybenzoic acid derivative. The carboxylate group can be protected, followed by the introduction of a suitable side chain for the intramolecular cyclization to form the chroman ring. Subsequent deprotection and esterification would yield the final product.

Alternatively, functionalization of a pre-formed chroman at the C5 position can be achieved through electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, followed by oxidation of the introduced acyl group to a carboxylic acid. However, directing the substitution to the C5 position can be challenging and may require the use of directing groups.

Esterification and Derivatization Techniques for Carboxylate Moieties

Once the chroman-5-carboxylic acid is obtained, the final step is its conversion to the corresponding methyl ester. Several standard esterification methods can be employed for this transformation.

The Fischer-Speier esterification is a classic and widely used method that involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid rsc.orgmasterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used, or water is removed as it is formed.

For substrates that are sensitive to strong acidic conditions, milder methods are available. The use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) can efficiently promote the esterification with methanol organic-chemistry.org.

Other methods include the reaction of the carboxylic acid with diazomethane, which provides a high yield of the methyl ester but requires caution due to the toxic and explosive nature of the reagent researchgate.net. Alternatively, alkylation of the carboxylate salt with a methylating agent like methyl iodide or dimethyl sulfate can also be employed organic-chemistry.org.

| Esterification Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Methanol, Strong Acid (e.g., H₂SO₄) | Reflux | Inexpensive reagents, suitable for large scale. | Requires harsh acidic conditions, equilibrium reaction. |

| Carbodiimide Coupling | Methanol, DCC or EDCI, DMAP | Room Temperature | Mild conditions, suitable for acid-sensitive substrates. | Reagents can be expensive, formation of urea byproduct. |

| Diazomethane | Diazomethane (CH₂N₂) | Room Temperature | High yield, clean reaction. | Highly toxic and explosive reagent. |

| Alkylation | Methyl Iodide or Dimethyl Sulfate, Base | Varies | Can be used when other methods fail. | Methylating agents are toxic and can have side reactions. |

Advanced Catalytic Methods in Chroman-Carboxylate Synthesis

Modern organic synthesis heavily relies on the use of transition metal catalysts to achieve efficient and selective transformations. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the construction of complex molecular architectures, including the chroman ring system.

Palladium-Catalyzed Transformations for Chroman Structures

Palladium catalysis offers several elegant strategies for the synthesis of chroman derivatives. These methods often proceed under mild reaction conditions and exhibit high functional group tolerance.

One notable example is the palladium-catalyzed carbonylative annulation of o-alkynylphenols, which can be used to construct substituted benzofurans and could potentially be adapted for chroman synthesis nih.gov. The process involves the coordination of the palladium catalyst to the alkyne, followed by a nucleophilic attack from the phenolic oxygen and subsequent carbonylative cyclization.

Palladium-catalyzed C-H activation and functionalization is another powerful strategy. For instance, the direct C5-arylation of azole-4-carboxylates has been achieved through a palladium-catalyzed double C-H bond cleavage, suggesting the potential for similar strategies to be applied to the chroman system for the introduction of a carboxylate group or its precursor at the 5-position nih.gov.

Furthermore, palladium-catalyzed carboxylation reactions using carbon dioxide as a C1 source are of great interest from a green chemistry perspective rsc.orgnih.govrsc.orgresearchgate.net. While direct carboxylation of the C5-position of a pre-formed chroman might be challenging, the development of suitable catalytic systems could open up new avenues for the synthesis of chroman-5-carboxylic acid derivatives.

Palladium-catalyzed annulation reactions of benzylamines and arynes via C-H activation have been used to construct dihydrophenanthridine derivatives, showcasing the power of palladium in facilitating complex ring-forming cascades researchgate.net. Similar strategies could be envisioned for the construction of chroman-fused systems.

The development of novel palladium catalysts and ligands continues to expand the scope of these transformations, offering promising future prospects for the efficient and selective synthesis of complex molecules like this compound.

Enantiospecific and Stereoselective Synthesis of Chiral Chroman-Carboxylates

The construction of the chiral chroman framework with a carboxylate substituent can be achieved through various modern synthetic methods. These approaches often rely on catalytic asymmetric reactions to establish the desired stereocenters with high fidelity.

One powerful strategy involves the nickel-catalyzed asymmetric reductive cyclization of alkynones. This method has been successfully employed to synthesize chiral chromans bearing a quaternary allylic siloxane, which can be further functionalized. For instance, the use of a P-chiral monophosphine ligand, (R)-AntPhos, with a nickel catalyst and triethylsilane as a reductant, has enabled the synthesis of a variety of tertiary allylic siloxanes with a chroman structure in excellent yields and enantioselectivities. mdpi.comajchem-b.com This approach provides a practical route to chiral chroman derivatives that can serve as precursors to chroman-carboxylates.

Another significant advancement is the palladium-catalyzed enantioselective alkene aryloxyarylation. This reaction allows for the high-yielding formation of chromans with quaternary stereocenters. The use of sterically bulky and conformationally well-defined chiral monophosphorus ligands is crucial for achieving high reactivity and enantioselectivity in these transformations. ccspublishing.org.cnwikipedia.org This methodology has been applied to the synthesis of the chiral chroman backbone of α-tocopherol, demonstrating its utility in constructing complex chiral molecules. ccspublishing.org.cnwikipedia.org

Organocatalysis also offers a valuable avenue for the asymmetric synthesis of polysubstituted chiral chromans. An organocatalytic oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins has been developed to produce highly functionalized chromans. chinesechemsoc.org This method provides a metal-free alternative for the construction of the chiral chroman ring system.

Furthermore, decarboxylative reactions have emerged as a useful tool in the synthesis of functionalized chromanones, which are direct precursors to chromans. A novel decarboxylative Michael reaction between α-substituted azlactones and chromone-3-carboxylic acids, catalyzed by a chiral Brønsted base, leads to the formation of chromanones bearing an azlactone moiety. nih.gov This azlactone can then be converted to a protected α,α-disubstituted α-amino acid derivative, showcasing a pathway to chiral chroman-amino acids. nih.gov

While direct enantiospecific synthesis of this compound is not extensively detailed in the literature, the synthesis of analogous compounds such as methyl chroman-2-carboxylates has been reported. An efficient and practical enantiospecific synthesis of (R)-methyl chroman-2-carboxylates has been achieved from the corresponding chromanones. researchgate.netresearchgate.net This suggests that a similar strategy, starting from a chromanone with a pre-installed carboxyl group at the 5-position of the aromatic ring, could be a viable route to the target molecule.

A patent for the synthesis of a complex chroman derivative, 2-methyl-5-((2R,4S)-2-((((R)-l-(naphthalen-l-yl)ethyl)amino)methyl)chroman-4-yl)benzoic acid, provides further evidence for the feasibility of introducing a carboxyl group at the 5-position. google.com This synthesis involves the construction of the chroman ring on a benzoic acid derivative, highlighting a key strategy for accessing 5-substituted chromans. google.com

Table 1: Comparison of Enantioselective Methods for Chiral Chroman Synthesis

| Synthetic Method | Catalyst/Reagent | Key Features | Typical Enantioselectivity (ee) |

| Nickel-Catalyzed Reductive Cyclization | Ni(cod)2 / (R)-AntPhos | Forms quaternary allylic siloxanes | Up to >99% |

| Palladium-Catalyzed Alkene Aryloxyarylation | Pd catalyst / Chiral Monophosphorus Ligand | Creates quaternary stereocenters | Excellent |

| Organocatalytic Domino Reaction | Chiral organocatalyst | Metal-free, polysubstituted chromans | High |

| Decarboxylative Michael Reaction | Chiral Brønsted Base | Access to chromanone-amino acid precursors | Good diastereoselectivity, variable enantioselectivity |

Asymmetric Hydrogenation in Chromanone and Chroman-Carboxylate Production

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, providing a highly efficient and atom-economical method for the creation of chiral centers. In the context of chroman-carboxylate synthesis, this technique is primarily applied to the reduction of prochiral precursors such as chromones and their derivatives.

The asymmetric hydrogenation of chromones to yield chiral chromanones has been a subject of considerable research. nih.gov These chiral chromanones are valuable intermediates that can be further reduced and functionalized to produce a variety of chiral chroman derivatives, including chroman-carboxylates. The choice of catalyst, particularly the chiral ligand, is paramount in achieving high enantioselectivity. Rhodium and iridium-based catalysts with chiral phosphine ligands have been extensively studied for this transformation. nih.gov For instance, the asymmetric reduction of a chromone (B188151) has been optimized by screening various rhodium and iridium systems, including the metal counterion, chiral ligand, solvent, and pressure, to afford the enantio-enriched chromanone. nih.gov

More directly related to chroman-carboxylate synthesis is the Rh-catalyzed asymmetric hydrogenation of (E)-2-(chroman-4-ylidene)acetates. This reaction has been successfully developed to prepare a range of chiral 4-substituted chromanes with high yields and excellent enantioselectivities (up to 98% ee). ccspublishing.org.cn The resulting chiral chroman acetate can then be hydrolyzed to the corresponding carboxylic acid, providing a direct route to chiral chroman-4-carboxylic acid derivatives. ccspublishing.org.cn The scalability of this method has been demonstrated with gram-scale hydrogenations using a low catalyst loading, highlighting its practical utility. ccspublishing.org.cn

Furthermore, the kinetic resolution of racemic 4-substituted chroman-2-ones via asymmetric lactone hydrogenation offers another powerful approach. chinesechemsoc.org Using a chiral Ir-SpiroPAP catalyst, this method can achieve impressive selectivity factors, allowing for the synthesis of chiral γ-aryl primary alcohols and the recovery of chiral β-aryl esters or chroman-2-ones. chinesechemsoc.org This strategy is particularly useful for producing valuable chiral building blocks that are otherwise difficult to access.

The development of frustrated Lewis pairs (FLPs) derived from chiral Lewis bases has also opened new avenues for the asymmetric hydrogenation of ketones, enones, and chromones. researchgate.net These metal-free systems offer a sustainable alternative to traditional transition metal catalysts.

Table 2: Key Catalytic Systems for Asymmetric Hydrogenation in Chroman Synthesis

| Catalyst System | Substrate Type | Product | Key Advantages |

| Rh/ZhaoPhos | (E)-2-(chroman-4-ylidene)acetates | Chiral 4-substituted chromans | High yields and enantioselectivities, scalable |

| Rhodium/Iridium complexes with chiral ligands | Chromones | Chiral chromanones | Access to versatile chiral building blocks |

| Chiral Ir-SpiroPAP | Racemic 4-substituted chroman-2-ones | Chiral γ-aryl primary alcohols and chiral chroman-2-ones | High selectivity via kinetic resolution |

| Chiral Lewis Base derived FLPs | Ketones, enones, chromones | Chiral alcohols and chromanones | Metal-free, sustainable approach |

Spectroscopic and Structural Characterization of Methyl Chroman 5 Carboxylate Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For methyl chroman-5-carboxylate derivatives, ¹H, ¹³C, and 2D NMR techniques provide comprehensive information about the molecular framework.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of a this compound derivative provides detailed information about the electronic environment of the hydrogen atoms. The chemical shifts (δ) are influenced by the substitution pattern on the chroman ring system.

In a typical ¹H NMR spectrum of a this compound derivative, the protons of the dihydropyran ring exhibit characteristic signals. The methylene protons at the C-3 and C-4 positions and the methoxy protons of the ester group can be readily identified. The aromatic protons on the benzene ring appear in the downfield region, and their splitting patterns are indicative of the substitution on the aromatic part of the chroman moiety.

For instance, in related chromen-2-one derivatives, aromatic protons typically resonate in the range of δ 7.18-7.72 ppm rsc.org. The methyl protons of an ester group are expected to appear as a singlet in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 8.0 | m |

| O-CH₂ (C-2) | ~4.2 - 4.6 | t |

| CH₂ (C-3) | ~1.9 - 2.3 | m |

| Ar-CH₂ (C-4) | ~2.7 - 3.1 | t |

Note: These are approximate ranges and can vary based on the specific substitution on the chroman ring and the solvent used.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached functional groups.

In the ¹³C NMR spectrum of a this compound derivative, the carbonyl carbon of the ester group is typically observed at the most downfield region, often above δ 160 ppm rsc.org. The aromatic carbons resonate in the range of δ 115-160 ppm, with the carbon attached to the oxygen atom (C-8a) appearing at a higher chemical shift. The carbons of the dihydropyran ring and the methyl ester group appear in the upfield region.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 165 - 175 |

| Aromatic C | 115 - 160 |

| O-C (C-8a) | 150 - 160 |

| C-O (C-2) | 60 - 70 |

| C-3 | 20 - 30 |

| C-4 | 20 - 30 |

Note: These are approximate ranges and can vary based on the specific substitution on the chroman ring and the solvent used.

Two-Dimensional (2D) NMR Correlation Spectroscopy (HSQC, HMBC)

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity within the molecule.

The HSQC spectrum correlates the signals of protons directly attached to carbon atoms, allowing for the straightforward assignment of the signals for the CH, CH₂, and CH₃ groups youtube.comlibretexts.org.

The HMBC spectrum, on the other hand, reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different fragments of the molecule, such as the attachment of the ester group to the aromatic ring and the fusion of the dihydropyran and benzene rings youtube.comresearchgate.net. For example, a correlation between the methoxy protons and the carbonyl carbon in the HMBC spectrum would confirm the ester functionality.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) would be observed, confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a crucial step in the identification of a new compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For esters, common fragmentation pathways include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction studies on related chromane-carboxylate derivatives have revealed that the dihydropyran ring often adopts a distorted half-chair conformation researchgate.net. The crystal packing is stabilized by various intermolecular interactions, such as hydrogen bonds and π-π stacking, which can influence the physical properties of the compound.

Infrared (IR) and UV-Visible Spectroscopic Techniques

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of a this compound derivative, the most prominent absorption band would be the C=O stretching vibration of the ester group, typically appearing in the region of 1700-1730 cm⁻¹ researchgate.net. Other characteristic bands include the C-O stretching vibrations of the ether and ester groups, and the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λ_max) in the UV-Vis spectrum are characteristic of the chromophoric system. For this compound derivatives, the aromatic ring and the carbonyl group of the ester constitute the main chromophores. The position and intensity of the absorption bands can be influenced by the substitution pattern on the chroman ring.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Investigations of Methyl Chroman 5 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For Methyl chroman-5-carboxylate, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. These calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Theoretical investigations on related chromone (B188151) derivatives have utilized DFT to analyze molecular geometries and electronic properties. researchgate.netd-nb.info Similar methodologies can be applied to this compound to predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. Furthermore, DFT is instrumental in calculating the energies of the frontier molecular orbitals, which are crucial for understanding the compound's chemical behavior.

Analysis of Frontier Molecular Orbitals (FMOs) and Electronic Properties

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

For chromone derivatives, a smaller HOMO-LUMO gap is often associated with higher reactivity and potential biological activity. researchgate.netd-nb.info In the context of this compound, the distribution of the HOMO and LUMO across the molecular structure would indicate the most probable sites for electrophilic and nucleophilic attacks, respectively. The ester group and the aromatic ring are expected to play significant roles in the electronic distribution of these orbitals.

Below is an illustrative table of FMO energies and the HOMO-LUMO gap, based on typical values for similar chroman derivatives.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Prediction and Analysis of Global Reactivity Parameters

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity parameters can be calculated to provide a quantitative measure of the molecule's reactivity and stability. These parameters, based on conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).

These descriptors are calculated using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -(I + A) / 2 = -χ

Global Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

Studies on related chromone compounds have shown that these parameters are valuable in predicting their biological activities. researchgate.netd-nb.info A high electrophilicity index, for instance, suggests a greater capacity to accept electrons, which can be relevant in various chemical and biological interactions.

The following table presents hypothetical global reactivity parameters for this compound, calculated from the illustrative FMO energies.

| Global Reactivity Parameter | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Potential (μ) | -4.15 |

| Global Hardness (η) | 2.35 |

| Global Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 3.67 |

Computational Studies on Stereochemistry and Conformational Dynamics

The chroman ring in this compound contains a stereocenter, leading to the possibility of different stereoisomers. Computational methods are invaluable for investigating the stereochemistry and conformational landscape of such molecules. DFT calculations can be used to determine the relative stabilities of different conformers and stereoisomers. nih.gov

By performing a potential energy surface scan, researchers can identify the most stable conformations and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's three-dimensional shape influences its physical properties and biological interactions. Computational studies on similar heterocyclic systems have successfully predicted stable conformations, which were later confirmed by experimental data.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry offers a route to predict the NLO properties of molecules, guiding the design of new materials. The key NLO parameters that can be calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

Organic molecules with significant charge transfer characteristics often exhibit large NLO responses. For this compound, the presence of the electron-donating ether oxygen in the chroman ring and the electron-withdrawing carboxylate group could potentially lead to interesting NLO properties. DFT calculations can quantify the components of the polarizability and hyperpolarizability tensors, providing a theoretical assessment of the molecule's potential as an NLO material.

Biological Activities and Pharmacological Relevance of Methyl Chroman 5 Carboxylate and Analogues

Anticancer Potential and Cytotoxicity Studies

Analogues of Methyl Chroman-5-carboxylate have demonstrated notable anticancer and cytotoxic effects against various cancer cell lines. A study focusing on a series of chroman carboxamide analogues revealed that many of these compounds exhibited good to potent anticancer activity against the MCF-7 breast cancer cell line. researchgate.net Specifically, compounds designated as 5k and 5l were identified as the most potent in this series, with GI50 (Growth Inhibition 50) values of 40.9 µM and 41.1 µM, respectively. researchgate.net Another investigation into chroman derivatives for anti-breast cancer activity also showed that certain compounds exerted remarkable inhibitory effects on the growth of the human breast cancer cell line MCF-7. researchgate.net

Furthermore, research on other related heterocyclic compounds has highlighted the potential of the broader structural class. For instance, some thiazole-5-carboxamide derivatives have shown inhibitory activity against the A-549 lung cancer cell line. mdpi.com Organotin(IV) carboxylate derivatives have also been reported to exhibit significant anticancer activity against lung carcinoma (H-157) cell lines. rsc.org While these are not direct analogues, they underscore the therapeutic potential of carboxylate-containing heterocyclic compounds in oncology.

Table 1: Cytotoxicity of Chroman Carboxamide Analogues against MCF-7 Cell Line

| Compound | GI50 (µM) |

|---|---|

| 5k | 40.9 |

| 5l | 41.1 |

GI50: The concentration of the drug that causes 50% inhibition of cell growth.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The chroman framework is associated with a broad spectrum of antimicrobial activities. Studies on chroman derivatives have shown good to excellent antimicrobial effects. researchgate.net For a series of chroman carboxamide analogues, the minimum inhibitory concentration (MIC) values against gram-positive bacteria ranged from 25-100 µg/ml, while for gram-negative bacteria, the MIC values were between 12.5-100 µg/ml. researchgate.net Notably, these compounds showed higher potency against gram-negative bacteria. researchgate.net In terms of antifungal activity, two compounds, 4a and 4b, displayed the highest efficacy with an MIC of 25 µg/ml, which is comparable to the standard antifungal drug, fluconazole. researchgate.net

Further research on chroman-4-one and homoisoflavonoid derivatives has also demonstrated their antimicrobial potential. mdpi.com For example, one disubstituted chroman-4-one derivative with two methyl groups showed an MIC of 256 µg/mL against both Gram-positive and Gram-negative bacteria and yeasts. mdpi.com Another derivative exhibited an MIC of 128 µg/mL against S. epidermidis. mdpi.com

Table 2: Antimicrobial Activity of Chroman Analogues

| Compound Type | Microorganism | MIC Range (µg/mL) |

|---|---|---|

| Chroman carboxamide analogues | Gram-positive bacteria | 25-100 |

| Chroman carboxamide analogues | Gram-negative bacteria | 12.5-100 |

| Chroman carboxamide analogues (4a, 4b) | Fungi | 25 |

| Disubstituted chroman-4-one | Gram-positive/negative bacteria and yeasts | 256 |

| Chroman-4-one derivative | S. epidermidis | 128 |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism.

Anti-inflammatory Properties

Several analogues of this compound have been investigated for their anti-inflammatory properties. A study on 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates demonstrated that several compounds were effective in vitro against TNF-α. nih.gov Compounds 5g, 5i, 5k, 5l, and 8f showed notable activity, with compound 5k being particularly potent with an IC50 value of 0.047 ± 0.001 µM, which is comparable to the standard drug Prednisolone (IC50 = 0.033 ± 0.002 µM). nih.gov Based on these in vitro results, compounds 5i, 5k, and 8f were selected for in vivo studies and were identified as having significant anti-inflammatory activity in a lipopolysaccharide-induced mouse model. nih.gov Compound 5i, in particular, was found to be a potent agent that significantly reduced the levels of TNF-α and IL-6. nih.gov

Natural chromones have also been identified as potential anti-inflammatory agents, with some inhibiting the production of nitric oxide and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in stimulated macrophages. nih.gov

Table 3: In Vitro Anti-inflammatory Activity of 2H-Chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate Analogues against TNF-α

| Compound | IC50 (µM) |

|---|---|

| 5g | 1.108 ± 0.002 |

| 5i | 0.423 ± 0.022 |

| 5k | 0.047 ± 0.001 |

| 5l | 0.070 ± 0.002 |

| 8f | 0.142 ± 0.001 |

| Prednisolone (Standard) | 0.033 ± 0.002 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Neuroprotective Effects and Central Nervous System (CNS) Modulation

The chroman scaffold is a key feature in compounds with neuroprotective potential. Research into novel 1,2-dithiolane/chroman hybrids has shown their ability to protect against oxidative stress-induced cell death in glutamate-challenged HT22 hippocampal neurons. nih.gov The study highlighted that the presence and nature of nitrogen heterocycles attached to the chroman moiety significantly influence the neuroprotective activity. nih.gov Specifically, replacing an amide group with a 1,2,4-oxadiazole or a 1,2,3-triazole resulted in a significant improvement in the activity against glutamate-induced oxidative stress. nih.gov

While direct studies on this compound are not available, the proven antiepileptic activity of some chroman carboxamide analogues suggests a potential for CNS modulation. researchgate.net This indicates that the chroman nucleus, a core part of this compound, could serve as a valuable template for the development of new neuroprotective agents. nih.gov The broader class of phenolic acids has also been reported to have a neuroprotective role in ameliorating conditions like depression, ischemia/reperfusion injury, and glutamate-induced toxicity. nih.gov

Antioxidant Mechanisms and Radical Scavenging Capabilities

Analogues of this compound have demonstrated significant antioxidant and radical scavenging properties. In a study of chroman carboxamide analogues, the majority of the compounds were found to be more active than the standard drug Trolox in both DPPH (2,2-diphenyl-1-picryl-hydrazyl) and hydrogen peroxide radical scavenging assays. researchgate.net Compound 5e showed the highest DPPH radical scavenging activity with 93.7% inhibition, while compound 5d was the most effective in scavenging hydrogen peroxide radicals with 83.2% inhibition. researchgate.net

The antioxidant activity of the chroman-6-ol system, which is structurally related to chromans, is well-documented, and stereoelectronic factors play a crucial role in this activity. nih.gov Studies on coumarin-3-carboxylate derivatives, which share the benzopyran core with chromans, have also shown excellent activity in reducing DPPH and hydroxyl radicals in a concentration-dependent manner. semanticscholar.org For instance, 2H-1-penzopyran-3-carboxylicacid, 7,8-dihydroxy-2-oxo-, ethyl ester showed an IC50 value of 83.1 µg/ml in scavenging DPPH radicals. semanticscholar.org

Table 4: Radical Scavenging Activity of Chroman Carboxamide Analogues

| Compound | Assay | % Inhibition |

|---|---|---|

| 5e | DPPH | 93.7 |

| 5d | Hydrogen Peroxide | 83.2 |

% Inhibition: The percentage reduction in the concentration of the radical.

Enzyme Inhibition Studies

The potential for chroman-based structures to act as kinase inhibitors is an emerging area of interest. While direct evidence for this compound is not available, research on related structures provides some insights. For instance, a study on amide-chroman derivatives led to the discovery of a potent and isoform-selective ROCK2 inhibitor, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, with an IC50 value of 3 nM. researchgate.net Molecular docking studies suggested that hydrophobic interactions were key to its high potency and selectivity. researchgate.net

Other complex heterocyclic compounds incorporating different ring systems have also been identified as potent kinase inhibitors. For example, some 7H-pyrrolo[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines have been shown to be focal adhesion kinase (FAK) inhibitors. mdpi.com While these are structurally distinct from this compound, they demonstrate the potential of heterocyclic scaffolds in the design of kinase inhibitors for therapeutic applications, including cancer.

Sirtuin (Sirt2) Enzyme Inhibition

Sirtuin 2 (SIRT2), a member of the class III histone deacetylases (HDACs), has emerged as a significant target in drug discovery due to its involvement in various cellular processes and its implications in aging-related diseases such as neurodegenerative disorders and cancer. nih.gov Research into SIRT2 inhibitors has led to the exploration of various chemical scaffolds, including chroman-4-one and chromone (B188151) derivatives. nih.govacs.orgacs.org

A series of substituted chroman-4-one and chromone derivatives have been synthesized and evaluated for their inhibitory activity against SIRT2. nih.govacs.org These studies revealed that specific substitutions on the chroman scaffold are crucial for potent and selective inhibition. Notably, compounds with substitutions at the 2-, 6-, and 8-positions demonstrated significant inhibitory concentrations in the low micromolar range. nih.govacs.org The structure-activity relationship (SAR) studies indicated that an alkyl chain with three to five carbons at the 2-position, along with larger, electron-withdrawing groups at the 6- and 8-positions, were favorable for high potency. nih.govacs.org For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 value of 1.5 μM. nih.gov

Furthermore, these chroman-4-one-based inhibitors exhibited high selectivity for SIRT2 over other sirtuin isoforms, namely SIRT1 and SIRT3. nih.govacs.org The most potent inhibitors showed less than 10% inhibition of SIRT1 and SIRT3 at a concentration of 200 μM, highlighting their specificity. nih.govacs.org The antiproliferative effects of these compounds have also been investigated in cancer cell lines, where they demonstrated effects that correlated with their SIRT2 inhibition potency and increased the acetylation level of α-tubulin, a known SIRT2 substrate. acs.org

| Compound | Substitutions | SIRT2 IC50 (μM) | Selectivity over SIRT1 and SIRT3 |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 2-pentyl, 6-bromo, 8-bromo | 1.5 | High |

| (-)-1a | Not Specified | 1.5 | High |

| (+)-1a | Not Specified | 4.5 | High |

Methyl Modifying Enzyme Modulation

Methyl modifying enzymes, such as methyltransferases, play a crucial role in epigenetic regulation and other cellular processes by catalyzing the transfer of methyl groups to substrates like DNA, RNA, and proteins. nih.govnih.gov The modulation of these enzymes is a key area of therapeutic research. However, based on the available scientific literature, there is currently no specific research detailing the activity of this compound or its direct analogues as modulators of methyl modifying enzymes.

Receptor Modulation and Agonistic Activities (e.g., 5-HT4 receptor)

The 5-HT4 receptor is a subtype of the serotonin (B10506) receptor that is involved in various physiological functions, including gastrointestinal motility and cognitive processes. nih.govnih.gov Agonists of the 5-HT4 receptor have been investigated for their therapeutic potential. nih.govrsc.org While various chroman derivatives have been studied for their effects on other serotonin receptor subtypes, such as the 5-HT1A receptor, there is no specific information available in the current body of research regarding the modulation or agonistic activities of this compound or its close analogues on the 5-HT4 receptor. doi.orgnih.govresearchgate.net

Potential against Parasitic Diseases (e.g., Leishmaniasis)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, for which new therapeutic options are needed due to limitations of current treatments. nih.govsemanticscholar.org Various natural and synthetic compounds, including derivatives of the chromene scaffold, have been investigated for their anti-leishmanial properties. nih.govnih.gov

Research on chromene-2-thione analogues has shown moderate in vitro activity against Leishmania parasites. nih.gov In these studies, synthesized compounds were evaluated for their ability to inhibit the growth of the parasite, with some derivatives like compounds 3b and 3k being identified as the most active. nih.gov Molecular docking studies have suggested that these compounds may act by targeting trypanothione reductase (TryR), an enzyme essential for the parasite's redox balance. nih.gov

Similarly, nitrochromene derivatives have been synthesized and evaluated for their biological activity against L. tropica. nih.gov These studies, combining in vitro assays with in silico molecular docking, aim to understand the mechanism of action and potential of these compounds as effective anti-leishmanial agents. nih.gov Coumarin (B35378) derivatives, which share a structural similarity with the chroman core, have also been explored, with some exhibiting leishmanicidal activity in both in vitro and in vivo models. semanticscholar.org

| Compound Class | Target Organism | Key Findings | Potential Mechanism of Action |

|---|---|---|---|

| Chromene-2-thione analogues | Leishmania species | Moderate in vitro antileishmanial activity. nih.gov | Inhibition of Trypanothione Reductase (TryR). nih.gov |

| Nitrochromene derivatives | L. tropica | Evaluated for biological activity against the parasite. nih.gov | Interaction with various target proteins of the parasite. nih.gov |

| Coumarin derivatives | Leishmania species | Exhibited leishmanicidal activity in vitro and in vivo. semanticscholar.org | Not specified |

Structure Activity Relationship Sar Studies on Methyl Chroman 5 Carboxylate Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The nature and size of substituents on the chroman scaffold play a critical role in determining the biological potency and selectivity of its derivatives. Research has shown that even minor modifications can lead to significant changes in activity.

For instance, in the development of chroman-4-one derivatives as selective inhibitors for the enzyme SIRT2, the size of the substituents at the 6- and 8-positions was found to be a key determinant of inhibitory potency. acs.org Larger groups at these positions were generally favorable for activity. acs.org Furthermore, the introduction of electron-withdrawing groups, such as chloro or nitro groups, could further enhance the inhibitory effect. acs.org Conversely, derivatives lacking a substituent at the 6-position were found to be significantly less potent. acs.org

In a different context, studies on lactam-fused chroman derivatives targeting the 5-HT1A receptor and the serotonin (B10506) transporter revealed that specific substitutions are crucial for dual affinity. The SAR analysis showed that 5-carboxamide-8-fluoro derivatives displayed good affinity for both targets. doi.org The nature of the N-alkyl substituent also played a role in the observed biological activity. doi.org

Another study on chroman derivatives designed for anti-breast cancer activity demonstrated the importance of the moieties attached at the second position. The introduction of Schiff base and isatin (B1672199) moieties was a key design element in a series of synthesized compounds. nih.gov Within this series, specific substitutions on the isatin ring led to varied inhibitory effects on the MCF-7 human breast cancer cell line. nih.gov For example, compound 6i , which featured a specific substitution pattern, showed promising anticancer activity with a GI50 of 34.7 µM. nih.gov

The length of an alkyl chain can also dramatically influence activity. For SIRT2 inhibiting chroman-4-ones, an alkyl chain with three to five carbons in the 2-position was found to be crucial for high potency. acs.org A pentyl group was identified as having the most optimal length among the studied alkyl derivatives. acs.org Branching the alkyl chain near the chroman ring, as seen with an isopropyl analogue, decreased the inhibitory activity compared to its straight-chain n-propyl counterpart. acs.org

| Compound Analogue | Position of Variation | Substituent Type | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| Chroman-4-one | 6- and 8-positions | Larger, electron-withdrawing groups (e.g., Cl, NO2) | Increased inhibitory activity | acs.org |

| Chroman-4-one | 6-position | No substituent | Significantly decreased potency | acs.org |

| Chroman-4-one | 2-position | n-pentyl group | Optimal length for activity | acs.org |

| Chroman-4-one | 2-position | Isopropyl group (branched) | Decreased activity vs. n-propyl | acs.org |

Positional Effects of Functional Groups on Pharmacological Profiles

The specific location of functional groups on the chroman ring system has a profound effect on the pharmacological profiles of the derivatives. The same substituent can elicit vastly different biological responses when moved to a different position, highlighting the importance of the molecule's three-dimensional topography for target interaction.

In the case of chroman-4-one based SIRT2 inhibitors, the substituent at the 6-position was determined to be more critical for activity than a substituent at the 8-position. acs.org This was demonstrated by synthesizing derivatives that lacked one of these groups; the compound with only the 6-chloro substituent showed a more significant decrease in activity compared to analogues where the 8-position was unsubstituted. acs.org Furthermore, a derivative with a fluorine atom at the 7-position exhibited only weak inhibitory activity, suggesting that this position is less favorable for this particular biological target. acs.org

Similarly, for coumarin (B35378) derivatives, which are structurally related to chromans, anti-inflammatory activity has been linked to substitutions at positions 3 and 4. mdpi.com This indicates that the region around the pyrone ring is crucial for mediating anti-inflammatory effects.

In a series of lactam-fused chroman derivatives, the fusion of the lactam ring itself represents a significant positional and structural modification. Five-membered lactam chroman analogues generally displayed slightly greater affinity for both the 5-HT1A receptor and the serotonin transporter compared to their six-membered ring lactam counterparts, indicating that the size and conformation of the fused ring system are important positional factors. doi.org

| Substituent Position | Finding | Reference |

|---|---|---|

| 6-position | Considered more important for activity than the 8-position. | acs.org |

| 8-position | Less critical for activity compared to the 6-position. | acs.org |

| 7-position | Substitution with fluorine resulted in weak inhibitory activity. | acs.org |

Stereochemical Influences on Bioactivity and Target Interaction

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition by biological systems. longdom.org For chroman derivatives, which often contain chiral centers, the specific stereoisomer can drastically affect biological activity and target interaction. longdom.org

The importance of stereochemistry is evident in lactam-fused chroman analogues, where the configuration at the 3-position of the chroman ring was found to play a significant role in the 5-HT1A antagonist properties of the molecules. doi.org This suggests that a precise orientation of the substituent at this position is required for optimal interaction with the receptor binding site.

Generally, different enantiomers of a chiral drug can have vastly different biological activities and toxicities because they interact differently with chiral biological macromolecules like enzymes and receptors. longdom.org While one enantiomer may fit perfectly into a binding site, its mirror image may not, leading to a significant difference in potency. In some cases, differences in the biological activity of stereoisomers can be attributed to stereoselective uptake or metabolism. nih.govnih.gov

The crystal structure of one complex chromane-carboxylate derivative, isopropyl(2R,3S,4S*)-4-(benzo[d]thiazol-2-ylamino)-2-hydroxy-2-ethylchromane-3-carboxylate, highlights the defined stereochemistry that can arise in these molecules. researchgate.net The heterocyclic ring of the chromane (B1220400) moiety in this compound adopts a distorted half-chair conformation, creating a specific three-dimensional shape that is critical for its crystal packing and, by extension, would be critical for its interaction with a biological target. researchgate.net

Correlation between Electronic Properties and Biological Response

The electronic properties of substituents, such as their ability to withdraw or donate electrons, can significantly modulate the biological response of chroman derivatives. These properties influence the molecule's reactivity, polarity, and ability to form key interactions like hydrogen bonds or electrostatic interactions with a biological target. nih.gov

A clear correlation has been established for chroman-4-one derivatives acting as SIRT2 inhibitors. Studies revealed that electron-withdrawing substituents on the chroman ring generally improve inhibitory activity. acs.org For instance, replacing a 6-chloro substituent with an electron-withdrawing nitro group resulted in no change in activity, suggesting a preference for electron-poor compounds. acs.org It was explicitly noted that electron-rich chroman-4-ones are generally less potent inhibitors. acs.org This indicates that the electronic nature of the aromatic ring is a key factor in the interaction with SIRT2.

This principle extends to other heterocyclic compounds where the biological activity is strongly influenced by the electronic nature of substituents. For example, in a series of 1,3,4-thiadiazole (B1197879) derivatives, electron-donating groups (hydroxyl, methoxy) and electron-withdrawing groups (chloro, fluoro) at specific positions were both found to enhance antibacterial activity, indicating complex electronic requirements for that particular target. mdpi.com

The relationship between electronic properties and biological activity is a cornerstone of SAR studies, allowing for the rational design of more potent and selective molecules. bohrium.com By tuning the electronic landscape of the methyl chroman-5-carboxylate scaffold, researchers can optimize interactions with target proteins and enhance the desired pharmacological effect.

Applications in Medicinal Chemistry and Drug Discovery

Utilization of the Chroman Scaffold as a Privileged Structure

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The chroman ring system is widely recognized as such a scaffold. nih.govnih.govacs.org This status is attributed to several key factors:

Natural Abundance: The chroman core is integral to a vast number of naturally occurring compounds, including flavonoids, isoflavonoids, and tocopherols (B72186) (Vitamin E). These natural products exhibit a wide spectrum of biological effects, such as antioxidant, anti-inflammatory, and anticancer properties, suggesting that the scaffold is well-accepted by biological systems. nih.govnih.gov

Structural Rigidity and 3D Conformation: The fused ring system of chroman provides a rigid, well-defined three-dimensional architecture. This conformational pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity and selectivity.

Synthetic Tractability: The chroman scaffold is synthetically accessible and allows for structural diversification at multiple positions. nih.gov This enables medicinal chemists to systematically modify the core structure to optimize pharmacokinetic and pharmacodynamic properties, creating libraries of compounds for screening against various therapeutic targets.

Broad Biological Activity: Derivatives of the chroman scaffold have been shown to interact with a wide range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. This versatility makes it a valuable starting point for developing drugs for numerous diseases. nih.govresearchgate.net

The inherent characteristics of the chroman framework make it an exemplary privileged scaffold, providing a robust foundation for the design of new, potent, and selective therapeutic molecules. acs.org

Role as Key Synthetic Intermediates and Building Blocks in Organic Synthesis

While specific synthetic routes originating from Methyl chroman-5-carboxylate are not extensively detailed in readily available literature, its structure offers clear potential as a versatile building block in organic synthesis. Chroman-4-ones and other chroman derivatives are widely used as intermediates in the synthesis of more complex bioactive molecules. nih.govnih.gov The utility of this compound as a synthetic intermediate can be understood by examining its constituent functional groups.

The carboxylic acid derivative, specifically the methyl ester at the 5-position, is a key functional handle for synthetic manipulation. Esters can undergo a variety of transformations, including:

Hydrolysis: Conversion to the corresponding carboxylic acid, which can then be used in amide bond couplings to link the chroman scaffold to other molecules, such as amino acids or other pharmacophores.

Reduction: Reduction to a primary alcohol, providing a site for further functionalization, for example, through etherification or oxidation.

Transesterification: Reaction with other alcohols to modify the ester group, which can influence solubility and cell permeability.

Grignard Reactions: Reaction with organometallic reagents to form tertiary alcohols, allowing for the introduction of diverse carbon-based substituents.

Furthermore, the aromatic ring of the chroman scaffold is amenable to electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the biological activity of the final compound. The combination of the reactive ester group and the modifiable aromatic ring makes chroman carboxylic acids and their derivatives, like this compound, valuable starting materials for constructing libraries of complex molecules for drug discovery programs. nih.gov

Strategies for Molecular Hybridization with Other Heterocycles

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. The goal is to develop compounds with improved affinity, better selectivity, dual modes of action, or reduced side effects compared to the individual parent molecules. The chroman scaffold is an excellent candidate for this approach due to its privileged nature and synthetic accessibility.

Strategies for molecular hybridization involving the chroman scaffold often focus on combining it with other heterocyclic systems known for their biological activities. For instance, a chroman moiety might be linked to other heterocycles such as:

Indoles: Found in many biologically active compounds and known to interact with various receptors and enzymes.

Pyrazoles and Pyridines: Common motifs in medicinal chemistry with a wide range of reported activities, including anti-inflammatory and anticancer effects.

Benzothiazoles: A scaffold present in FDA-approved drugs with diverse therapeutic applications.

Development of Peptidomimetics and Conformationally Constrained Analogues

Peptides are crucial signaling molecules in many physiological processes, but their therapeutic use is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics are non-peptide molecules designed to mimic the three-dimensional structure and biological function of a natural peptide. wjarr.com A key strategy in peptidomimetic design is the use of rigid scaffolds to create conformationally constrained analogues of specific peptide secondary structures, such as β-turns. nih.gov

β-turns are common motifs in peptides that are critical for molecular recognition and binding to biological targets. nih.gov The rigid, bicyclic structure of the chroman scaffold makes it an attractive template for designing β-turn mimetics. By attaching appropriate amino acid side-chain mimics at specific positions on the chroman ring, it is possible to project these functional groups in a spatial arrangement that replicates the i+1 and i+2 residues of a β-turn. wjarr.com

The advantages of using a chroman-based scaffold for peptidomimetics include:

Conformational Rigidity: The scaffold locks the appended side chains into a specific orientation, reducing conformational flexibility and potentially increasing binding affinity.

Metabolic Stability: The non-peptide nature of the chroman backbone makes it resistant to degradation by proteases.

This approach enables the conversion of a biologically active peptide into a more drug-like small molecule, overcoming the inherent limitations of peptide-based therapeutics. wjarr.comnih.gov

Design of Targeted Therapeutic Agents for Specific Pathologies

The versatility of the chroman scaffold has been exploited to design targeted therapeutic agents for a range of specific diseases, most notably cancer and neurodegenerative disorders. By modifying the substitution pattern on the chroman ring, researchers have developed potent and selective inhibitors of various disease-relevant biological targets.

In oncology , chroman derivatives have been investigated as inhibitors of key signaling pathways. For example, a novel class of chroman-based small molecules was designed as inhibitors of the Programmed Death-Ligand 1 (PD-L1). nih.gov These compounds disrupt the interaction between PD-L1 and its receptor PD-1, a critical immune checkpoint that tumors exploit to evade the immune system. One such compound, (R)-C27, showed promising activity in blocking this interaction, highlighting the potential of the chroman scaffold in cancer immunotherapy. nih.gov

In the context of neurodegenerative diseases , chroman-based compounds have been developed as multi-target-directed ligands. The chromone (B188151) (a related oxidized form of chroman) scaffold has been used to create inhibitors of enzymes like monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), which are key targets in the treatment of Parkinson's and Alzheimer's diseases, respectively. nih.gov The ability to inhibit multiple targets involved in the complex pathology of these diseases is a significant advantage of using the chroman scaffold. nih.gov

The following table summarizes selected examples of targeted therapeutic agents based on the chroman and related chromone scaffolds:

| Compound Class | Therapeutic Target | Pathology | Reported Activity | Reference |

|---|---|---|---|---|

| Chroman Derivatives (e.g., (R)-C27) | PD-1/PD-L1 Interaction | Cancer | Potent inhibition of PD-1/PD-L1 interaction | nih.gov |

| 2-Azolylchromones | Monoamine Oxidase A/B (MAO-A/B) | Neurodegenerative Diseases | IC50 values in the range of 0.019–0.73 µM | nih.gov |

| Substituted Chromen-4-ones | Acetylcholinesterase (AChE) and MAO-B | Neurodegenerative Diseases | Dual inhibitors with IC50 values in the low micromolar range (e.g., 5.58 µM for AChE) | nih.gov |

Future Research Directions for Methyl Chroman 5 Carboxylate and Its Derivatives

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Methyl chroman-5-carboxylate, as a functionalized derivative, represents a promising starting point for the development of novel therapeutics. Future research efforts are poised to expand upon the potential of this compound and its analogues through innovative synthetic strategies, computational design, and rigorous biological evaluation. The following sections outline key directions for advancing this chemical class from laboratory synthesis to potential pre-clinical candidates.

Q & A

Basic: What are the established synthetic routes for methyl chroman-5-carboxylate, and how can researchers optimize yield and purity?

This compound is typically synthesized via esterification of chroman-5-carboxylic acid using methanol under acid catalysis (e.g., H₂SO₄) or via Mitsunobu reactions for stereospecific derivatives. Key optimization parameters include:

- Catalyst selection : Sulfuric acid vs. p-toluenesulfonic acid (yield variation: 65–85%) .

- Reaction time and temperature : Prolonged heating (>12 hours) at 60–80°C improves esterification efficiency but may degrade acid-sensitive substituents .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts, while recrystallization from ethanol enhances purity (>95%) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms ester linkage (δ ~3.7 ppm for methoxy group; carbonyl at ~170 ppm). Discrepancies in aromatic proton splitting may indicate regioisomeric impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity. Retention time shifts suggest degradation products or residual starting materials .

- Mass Spectrometry : ESI-MS ([M+H]⁺) verifies molecular ion consistency. Fragmentation patterns distinguish structural analogs .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes in inflammation pathways). Focus on chroman ring interactions and ester group polarity .

- DFT calculations : Optimize ground-state geometries (B3LYP/6-31G*) to evaluate electronic effects of substituents on reactivity and stability .

- MD simulations : Assess solvation dynamics and conformational flexibility under physiological conditions (e.g., aqueous vs. lipid bilayer environments) .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

- Meta-analysis : Systematically compare IC₅₀ values across studies, noting assay conditions (e.g., cell lines, incubation time) that influence results .

- Dose-response validation : Replicate experiments with internal controls (e.g., reference inhibitors) and standardized protocols (e.g., MTT assays for cytotoxicity) .

- Confounding variables : Control for solvent effects (DMSO vs. ethanol) and batch-to-batch compound purity variations .

Advanced: What strategies ensure reproducibility in scaling up this compound synthesis?

- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates and endpoint .

- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio) .

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and crystallinity for consistent batch performance .

Basic: How can researchers validate the stability of this compound under storage and experimental conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .

- HPLC-UV/PDA : Track degradation kinetics and identify major breakdown products (e.g., chroman-5-carboxylic acid via ester hydrolysis) .

- Accelerated stability testing : Store samples at 25°C/60% RH and analyze at 0, 1, 3, and 6 months per ICH guidelines .

Advanced: What are the best practices for integrating this compound into in vivo pharmacokinetic studies?

- Formulation : Use biocompatible carriers (e.g., PEGylated liposomes) to improve solubility and bioavailability .

- PK/PD modeling : Apply non-compartmental analysis (NanoDrop/Thermo Fisher) to calculate AUC, Cmax, and t₁/₂ in rodent models .

- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites (e.g., glucuronide conjugates) in plasma and urine .

Basic: How should spectral data contradictions (e.g., NMR shifts) be resolved during structural elucidation?

- Cross-validation : Compare experimental data with computed NMR shifts (e.g., ACD/Labs or ChemDraw predictions) .

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

- Isotopic labeling : Synthesize deuterated analogs to confirm assignments of exchangeable protons .

Advanced: What methodological frameworks support the development of this compound as a lead compound?

- SAR (Structure-Activity Relationship) : Synthesize analogs with modified ester groups (e.g., ethyl, tert-butyl) and correlate substitutions with potency .

- Toxicity screening : Use zebrafish embryos or 3D liver spheroids to assess hepatotoxicity and genotoxicity early in development .

- IP landscape analysis : Review patents (e.g., USPTO, Espacenet) to identify prior art and avoid infringement .

Advanced: How can machine learning optimize reaction conditions for this compound derivatives?

- Dataset curation : Compile historical reaction data (yields, solvents, catalysts) into structured formats (e.g., CSV) for model training .

- Algorithm selection : Apply random forest or neural networks to predict optimal conditions (e.g., solvent polarity, catalyst loading) .

- Validation : Compare ML-predicted yields with bench-scale experiments to refine model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.